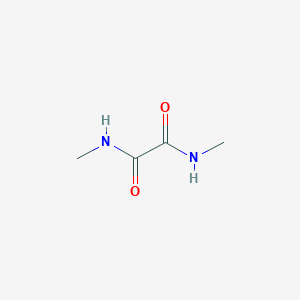

N,N'-Dimethyloxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dimethyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZCJUOJSODZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210468 | |

| Record name | N,N'-Dimethyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-35-0 | |

| Record name | N1,N2-Dimethylethanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dimethyloxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 615-35-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dimethyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dimethyloxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIMETHYLOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/573D5I9HQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N,N'-Dimethyloxamide: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural information of this compound. The data herein is compiled for easy reference and application in research and development settings.

Chemical Identity and Structure

This compound is a symmetrical organic compound belonging to the diamide class. Its structure consists of an oxamide core (ethanediamide) with a methyl group substituting one hydrogen on each of the two nitrogen atoms.

-

IUPAC Name: N,N'-dimethylethanediamide[1]

-

Synonyms: Ethanediamide, N,N'-dimethyl-, N,N'-Dimethyloxalamide, CH3NHCOCONHCH3[1][2][3]

-

Molecular Formula: C₄H₈N₂O₂[1][2][4][7][9][10]* Molecular Weight: 116.12 g/mol [1][8][9][10] The structural representation of this compound is provided below using the DOT language.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various solvents and biological systems.

| Property | Value | Source |

| Physical State | White crystalline solid | [1][4][9] |

| Melting Point | 214-217 °C | [4][5][9][10] |

| Boiling Point | 499.00 K (Calculated) | [3] |

| Density | 1.091 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 11.76 ± 0.46 (Predicted) | [4] |

| LogP (Octanol/Water) | -1.522 (Calculated) | [3] |

| Water Solubility | log10(S) = 0.57 (mol/L, Calculated) | [3] |

| Enthalpy of Fusion | 19.51 kJ/mol (Calculated) | [3] |

| Enthalpy of Vaporization | 50.86 kJ/mol (Calculated) | [3] |

| Ionization Energy | 9.33 eV | [3] |

Structural and Chemical Identifiers

For unambiguous identification and use in computational chemistry applications, the following identifiers are provided.

| Identifier Type | Identifier |

| SMILES | CNC(=O)C(=O)NC [3] |

| InChI | InChI=1S/C4H8N2O2/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8) [1][2][3] |

| InChI Key | IPZCJUOJSODZNK-UHFFFAOYSA-N [1][2][3] |

| MDL Number | MFCD00025634 |

| EC Number | 210-420-8 |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of this compound. The following spectral data are publicly available:

-

Infrared (IR) Spectrum [2][7]* Mass Spectrum (Electron Ionization) [2][7]* ¹³C and ¹H Nuclear Magnetic Resonance (NMR) Spectra [11]* Raman Spectrum [11] This data can be accessed through the NIST Chemistry WebBook and SpectraBase. [2][7][11]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its practical application.

A documented laboratory method involves the reaction of a suitable oxamide precursor with a methylating agent. One specific, though indirect, synthesis is described as part of a cyclic process. The following workflow illustrates the general steps.

Protocol: A common approach to forming amides is the reaction of an ester with an amine. For this compound, this involves reacting an oxalic acid diester (like diethyl oxalate) with methylamine. [12]The reaction is typically carried out in a suitable solvent. The product, being a solid, can often be isolated through precipitation or crystallization upon cooling or concentrating the reaction mixture.

This compound can be analyzed using a reverse-phase (RP) HPLC method. [8]

-

Column: Newcrom R1 [8]* Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid. [8]* Application: This method is suitable for purity analysis and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies. [8]

Safety and Handling

Proper handling of this compound is imperative in a laboratory setting.

-

Hazard Classifications: Irritating to eyes, respiratory system, and skin (H315, H319, H335). [4][6]* Signal Word: Warning [6]* Precautionary Statements:

-

P261: Avoid breathing dust. [6] * P264: Wash skin thoroughly after handling. [13][14] * P280: Wear protective gloves/eye protection/face protection. [13][14] * S24/25: Avoid contact with skin and eyes. [4] * S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [4]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. [9] * Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. [9] * Respiratory Protection: Under normal use conditions with adequate ventilation, no protective equipment is typically needed. A particle filter is recommended if dust is generated. [9]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [4][9]* Incompatible Materials: Strong oxidizing agents. [9]

-

Applications and Relevance

This compound serves as a valuable intermediate in organic synthesis. It is notably used in the preparation of imidazole-based drug intermediates and other heterocyclic organic compounds. [5]Its bifunctional nature allows it to be a building block for more complex molecular architectures relevant to drug development and material science.

References

- 1. N,N'-Dimethyloxalamide | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 615-35-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 615-35-0 [chemicalbook.com]

- 6. N,N′-二甲基草酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound [webbook.nist.gov]

- 8. N,N’-Dimethyloxamide | SIELC Technologies [sielc.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to N,N'-Dimethyloxamide (CAS 615-35-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethyloxamide is a simple, symmetrical diamide of oxalic acid. While its direct biological activities are not extensively documented in publicly available literature, its structural motif is a key feature in various biologically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis and purification, and an analysis of its spectroscopic data. Furthermore, this guide explores its utility as a chemical building block and presents a representative workflow for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, a critical step in modern drug discovery, to assess its potential drug-like properties.

Introduction

This compound, with the CAS number 615-35-0, is a white crystalline solid. The oxamide functional group is a prevalent feature in medicinal chemistry, valued for its ability to form stable hydrogen bonds and act as a rigid linker in the design of molecules targeting various biological pathways.[1] Although this compound itself is primarily used in organic synthesis, for instance as an intermediate in the preparation of imidazole-based drugs and other heterocyclic compounds, the study of its properties and synthesis provides a fundamental understanding applicable to more complex oxamide derivatives.[2] This guide serves as a technical resource for researchers utilizing or considering this compound in their work.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 615-35-0 | [3] |

| Molecular Formula | C₄H₈N₂O₂ | [3] |

| Molecular Weight | 116.12 g/mol | [3] |

| Appearance | White crystals | [3] |

| Melting Point | 214-217 °C | [3] |

| Solubility | Soluble in chloroform, dichloromethane, methanol | [2] |

| Density (predicted) | 1.091 ± 0.06 g/cm³ | [2] |

| pKa (predicted) | 11.76 ± 0.46 | [2] |

| LogP (predicted) | -1.522 | [4] |

| Water Solubility (log10WS, predicted) | 0.57 | [4] |

Spectroscopic analysis is fundamental for the structural confirmation of this compound. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectrum | Key Features and Assignments | Reference(s) |

| ¹H NMR | δ ~2.8 ppm (d, 6H, -CH₃), δ ~8.2 ppm (br s, 2H, -NH) | [5] |

| ¹³C NMR | δ ~26 ppm (-CH₃), δ ~161 ppm (C=O) | [5] |

| IR (Infrared) | ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch, Amide I), ~1550 cm⁻¹ (N-H bend, Amide II) | [6] |

| Mass Spec (EI) | m/z 116 (M⁺), 58 ([CH₃NHCO]⁺) | [5] |

Synthesis and Purification

The most common and straightforward method for the synthesis of symmetric N,N'-dialkyloxamides is the reaction of a dialkyl oxalate with a primary amine.[7] This reaction is typically high-yielding and the product can often be easily purified by recrystallization.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of N,N'-dialkyloxamides.[7]

Reaction Scheme:

General Synthesis of this compound.

Materials:

-

Diethyl oxalate

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

-

Filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1 equivalent) in ethanol.

-

Slowly add methylamine (2.2 equivalents) to the solution. The reaction can be exothermic, so addition should be controlled.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The this compound product, being a solid, will often precipitate out of the solution.

-

Cool the mixture further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and by-products.

-

Dry the purified this compound under vacuum or by air drying.

Purification by Recrystallization

If further purification is required, this compound can be recrystallized. The choice of solvent is critical for successful recrystallization.[8]

Solvent Selection:

An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For amides, polar solvents are often suitable. Ethanol or a mixture of ethanol and water can be effective for the recrystallization of this compound.[9][10]

Recrystallization Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (e.g., ethanol).

-

Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize yield, cool the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the crystals to obtain pure this compound.

Workflow for the Purification of this compound by Recrystallization.

Biological Activity and Drug Development Potential

However, the oxamide scaffold is a recognized "privileged structure" in medicinal chemistry.[1] More complex molecules containing the oxamide core have been reported to exhibit a range of biological activities, including as inhibitors of enzymes such as α-glucosidase and inosine monophosphate dehydrogenase (IMPDH), and as antiviral agents.[12][13][14] The rigid, planar nature of the oxamide linker and its ability to act as both a hydrogen bond donor and acceptor make it an effective mimic of peptide bonds, enabling interaction with protein active sites.[1]

Given the absence of experimental data, in silico prediction of ADMET properties can provide initial insights into the drug-like potential of a molecule.

In Silico ADMET Prediction Workflow

Computational tools are widely used in early-stage drug discovery to predict the ADMET properties of compounds, helping to identify potential liabilities before significant resources are invested.[15]

Conceptual Workflow for In Silico ADMET Prediction.

A hypothetical summary of predicted ADMET properties for this compound, based on its structure and typical predictions for such molecules, is presented in Table 3.

Table 3: Representative In Silico ADMET Profile for this compound

| ADMET Property | Predicted Outcome | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for crossing biological membranes. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Low | High fraction of the drug would be free in circulation to exert its effect. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Unlikely | Low risk of drug-drug interactions via this major metabolic pathway. |

| Toxicity | ||

| hERG Inhibition | Low Probability | Low risk of cardiotoxicity. |

| Ames Mutagenicity | Low Probability | Unlikely to be mutagenic. |

Note: The data in Table 3 are representative and not based on actual experimental results. They are intended to illustrate the output of in silico ADMET prediction tools.

Applications in Synthesis

The primary utility of this compound is as a versatile building block in organic synthesis. Its two amide functionalities can be further reacted, or it can be used as a precursor for the synthesis of various heterocyclic systems.[2] Its role as an intermediate in the synthesis of bioactive molecules underscores its importance for drug development professionals.[16]

Logical Relationship of this compound as a Synthetic Intermediate.

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin and eye irritation, and may cause respiratory irritation.[17]

Table 4: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust. |

| P280 | Wear protective gloves/eye protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a foundational molecule within the broader class of oxamides. While it may not possess significant intrinsic biological activity, its importance as a synthetic building block for creating more complex and potentially therapeutic agents is clear. This guide has provided a detailed overview of its synthesis, purification, and physicochemical properties. The inclusion of a conceptual framework for in silico ADMET prediction highlights a modern approach to evaluating even simple molecules for their drug-like potential. For researchers in drug discovery, this compound represents not just a chemical reagent, but a starting point for the rational design of novel bioactive compounds. Further experimental investigation into the biological activities of this and other simple oxamides is warranted to fully explore their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Antibacterial Application of Copolymers Based on N,N-Dimethyl Acrylamide and Acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collection - High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry - ACS Combinatorial Science - Figshare [acs.figshare.com]

- 5. spectrabase.com [spectrabase.com]

- 6. sci-int.com [sci-int.com]

- 7. benchchem.com [benchchem.com]

- 8. mt.com [mt.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. benchchem.com [benchchem.com]

- 11. High-throughput screening of small molecule libraries using SAMDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. EP1127883A2 - Oxamides as IMPDH inhibitors - Google Patents [patents.google.com]

- 14. Discovery and structure activity relationship of glyoxamide derivatives as anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. preprints.org [preprints.org]

- 17. CN100386310C - Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide - Google Patents [patents.google.com]

An In-depth Technical Guide to N,N'-Dimethyloxamide: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyloxamide is a chemical compound with significant utility in organic synthesis and as a building block in the development of pharmacologically active molecules. Its symmetrical structure and the reactivity of its amide groups make it a versatile intermediate for the synthesis of various heterocyclic compounds. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and its notable applications, particularly in the field of medicinal chemistry.

Core Properties and Data

This compound is a white crystalline solid at room temperature.[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C4H8N2O2 | [1][2][3][4] |

| Molecular Weight | 116.12 g/mol | [2][3][4] |

| CAS Number | 615-35-0 | [2][3] |

| Melting Point | 214-217 °C | [1][5] |

| Density (Predicted) | 1.091±0.06 g/cm³ | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [5] |

| pKa (Predicted) | 11.76±0.46 | [1] |

Experimental Protocols

Synthesis of this compound from Diethyl Oxalate and Methylamine

This protocol outlines the synthesis of this compound via the reaction of diethyl oxalate with methylamine. This method is adapted from the general procedure for the synthesis of N,N'-dialkyloxamides.

Materials:

-

Diethyl oxalate

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Filtration apparatus (Buchner funnel, filter paper)

-

Recrystallization solvent (e.g., ethanol or water)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar equivalent of diethyl oxalate in absolute ethanol.

-

Amine Addition: While stirring, slowly add two molar equivalents of methylamine solution to the ethanolic solution of diethyl oxalate. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature. If using methylamine gas, it can be bubbled through the solution.

-

Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive amines, gentle heating under reflux may be required to drive the reaction to completion.

-

Product Isolation: Upon completion of the reaction, the this compound product often precipitates out of the solution as a white solid. Cool the reaction mixture in an ice bath to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or water, to yield a product of high purity.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Safety Precautions:

-

The reaction should be performed in a well-ventilated fume hood.

-

Methylamine is a flammable and corrosive gas/solution and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Diethyl oxalate is an irritant; avoid contact with skin and eyes.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds that are prevalent in medicinal chemistry.

The Wallach Synthesis of Imidazoles

A significant application of this compound is in the Wallach synthesis to produce N-methylimidazole.[5][6] Imidazole and its derivatives are core scaffolds in numerous pharmaceuticals due to their diverse biological activities.[6]

The synthesis involves treating this compound with phosphorus pentachloride (PCl5) to form a chlorinated intermediate.[5][6] This intermediate is then reduced, for example with hydroiodic acid, to yield N-methylimidazole.[5][6] This transformation highlights the utility of this compound as a precursor to functionalized imidazole rings, which are key components of many drug molecules.

Caption: Wallach synthesis of N-Methylimidazole.

The workflow for the synthesis of this compound is a straightforward and efficient process, making it an accessible starting material for further chemical transformations.

References

A Technical Guide to the Physicochemical Properties of N,N'-Dimethyloxamide: Melting Point and Solubility

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the melting point and solubility characteristics of N,N'-Dimethyloxamide (CAS No. 615-35-0), including experimental protocols for their determination.

Physicochemical Data Summary

Quantitative data for this compound are summarized below, providing a quick reference for its key physical properties.

| Property | Value | Source(s) |

| Melting Point | 214-217 °C | [1][2][3] |

| 215-217 °C | [4] | |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [3] |

| Water Solubility | Calculated log10WS: 0.57 (mol/L) | [5] |

| Molecular Formula | C4H8N2O2 | [1][3][4] |

| Molecular Weight | 116.12 g/mol | [2][3][4] |

| Appearance | Crystals | [2][3] |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of this compound are presented below. These protocols are standard for solid organic compounds and can be adapted as necessary.

Melting Point Determination via Capillary Method

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from solid to liquid. Impurities typically depress and broaden this melting range. The capillary method is a common and reliable technique for this measurement.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Fisher-Johns)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can act as an impurity and affect the melting range.[7]

-

If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[8]

-

Invert the tube and tap its sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm to avoid an artificially broad melting range.[7]

-

-

Apparatus Setup and Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[7]

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point of 214 °C.

-

Once this temperature is reached, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium and an accurate reading.

-

-

Data Recording:

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the last crystal melts and the entire sample is liquid (the end of the melting range).

-

A pure compound will typically exhibit a sharp melting range of 0.5-1.0 °C.

-

Solubility Determination

Solubility testing provides critical information about a compound's polarity and potential intermolecular interactions, which is essential for applications in drug development and synthetic chemistry.

Apparatus and Reagents:

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipettes or cylinders

-

This compound sample

-

Solvents for testing (e.g., water, methanol, chloroform, dichloromethane, 5% NaOH, 5% HCl)

Protocol:

-

Sample and Solvent Preparation:

-

Place a precisely weighed amount of this compound (e.g., 25 mg) into a small test tube.[9]

-

Alternatively, for qualitative assessment, use a small, consistent amount on the tip of a spatula.

-

-

Solvent Addition and Mixing:

-

Observation and Classification:

-

Visually inspect the solution. The compound is considered soluble if it dissolves completely, leaving no visible solid particles.

-

If solid remains, the compound is classified as insoluble or partially soluble in that solvent under the tested conditions.

-

For water-soluble compounds, the pH of the resulting solution can be tested with litmus or pH paper to indicate the presence of acidic or basic functional groups.[11]

-

-

Systematic Testing (Solubility Flowchart):

-

A structured approach is often used, starting with water.

-

If the compound is water-insoluble, its solubility is then tested in acidic (5% HCl) and basic (5% NaOH) aqueous solutions. Solubility in these solutions can indicate the presence of basic or acidic functional groups, respectively, which form soluble salts.[11]

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Logical Flow for a Single-Solvent Solubility Test.

References

- 1. chembk.com [chembk.com]

- 2. N,N -Dimethyloxamide 98 615-35-0 [sigmaaldrich.com]

- 3. This compound | 615-35-0 [chemicalbook.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 5. This compound (CAS 615-35-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. www1.udel.edu [www1.udel.edu]

Spectroscopic Profile of N,N'-Dimethyloxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N,N'-Dimethyloxamide, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₈N₂O₂, with a molecular weight of approximately 116.12 g/mol .[1][2] Spectroscopic analysis confirms the symmetrical structure of the molecule, characterized by two equivalent methyl groups and two equivalent amide functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are presented below. The spectra are consistent with the expected structure, showing a high degree of symmetry.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.7 | Doublet | 6H | -CH₃ |

| ~8.0 | Broad Singlet | 2H | -NH |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~26 | -CH₃ |

| ~161 | C=O |

Note: The carbonyl carbon chemical shift is characteristic of an amide functional group.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the amide group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~2950 | Medium | C-H Stretch (methyl) |

| ~1640 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique for volatile organic compounds.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound

| m/z Ratio | Relative Intensity (%) | Assignment |

| 116 | Moderate | Molecular Ion [M]⁺ |

| 58 | High | [CH₃NHCO]⁺ |

| 30 | Base Peak | [CH₃NH]⁺ |

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like this compound is depicted below. This process ensures the acquisition of high-quality, reproducible data for structural elucidation and purity assessment.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of a solid organic compound.

Experimental Protocols

The following are representative protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

¹H and ¹³C NMR Spectroscopy (Solution-State)

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument's autosampler or manual insertion port.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Calibrate the chemical shift axis.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Lower the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

Identify the wavenumbers of the major absorption bands.

-

If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetone.[4]

-

Ensure the sample is fully dissolved.

-

Transfer the solution to a 2 mL autosampler vial.

-

-

Instrument Setup and Data Acquisition:

-

Set the GC oven temperature program to achieve good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).

-

Use helium as the carrier gas at a constant flow rate.

-

For the mass spectrometer, set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.

-

Set the mass analyzer to scan over a relevant m/z range (e.g., 20-200 amu).

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

-

Data Processing:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum associated with this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

The fragmentation pattern can be compared to library spectra for confirmation of the compound's identity.

-

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structures of N,N'-Dimethyloxamide and Its Derivatives

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of N,N'-dimethyloxamide and its alkyl derivatives, targeting researchers, scientists, and professionals in drug development and materials science. Through a detailed presentation of crystallographic data, experimental protocols, and logical workflows, this document aims to serve as an in-depth resource for understanding the solid-state properties of this important class of compounds.

While the crystal structure of the parent compound, this compound, remains elusive in publicly accessible crystallographic databases, this guide presents a thorough analysis of its closely related derivatives: N,N'-diethyloxamide and N,N'-dibutyloxamide. The structural data for these compounds offer valuable insights into the conformational preferences and intermolecular interactions that govern the crystal packing of N,N'-disubstituted oxamides.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for N,N'-diethyloxamide and N,N'-dibutyloxamide, providing a basis for comparative structural analysis.

| Parameter | N,N'-Diethyloxamide | N,N'-Dibutyloxamide |

| CSD Refcode | GAHXIX | - |

| Chemical Formula | C₆H₁₂N₂O₂ | C₁₀H₂₀N₂O₂ |

| Formula Weight | 144.17 | 200.28 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/n | P-1 |

| a (Å) | 5.0669(5) | - |

| b (Å) | 10.0285(10) | - |

| c (Å) | 7.7373(8) | - |

| α (°) | 90 | - |

| β (°) | 96.915(5) | - |

| γ (°) | 90 | - |

| Volume (ų) | 389.37(8) | - |

| Z | 2 | 1 (half molecule in asymmetric unit) |

| Temperature (K) | 100 | - |

| Key Bond Lengths (Å) | C-C: ~1.54, C=O: ~1.24, C-N: ~1.33 | C-C: 1.542, C=O: 1.238, C-N: 1.327 |

Note: Detailed unit cell parameters for N,N'-dibutyloxamide were not explicitly available in the primary search results. The data presented for N,N'-diethyloxamide is from a recent re-determination of the structure.[1][2]

The crystal structure of N,N'-diethyloxamide reveals a centrosymmetric molecule with the oxamide backbone adopting a planar, antiperiplanar conformation.[1] This planarity facilitates the formation of strong N-H···O hydrogen bonds, which are a dominant feature in the crystal packing of oxalamides.[1] Similarly, N,N'-dibutyloxamide exhibits an antiperiplanar conformation of its carbonyl groups.[3]

Experimental Protocols

The determination of the crystal structures of N,N'-dialkyloxamides follows a well-established workflow in single-crystal X-ray crystallography. The protocols outlined below are a synthesis of standard procedures reported in the literature for small organic molecules, including the derivatives discussed in this guide.[1][3][4]

Synthesis and Crystallization

General Synthesis of N,N'-dialkyloxamides:

A common and straightforward method for the synthesis of symmetric N,N'-dialkyloxamides involves the reaction of a dialkyl oxalate with the corresponding primary amine.

-

Reaction Setup: A solution of the desired primary amine (e.g., ethylamine or n-butylamine) is prepared in a suitable solvent, typically ethanol.

-

Addition of Dialkyl Oxalate: Diethyl oxalate is added to the amine solution. The reaction is often carried out at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization.[3]

Crystallization for Single-Crystal X-ray Diffraction:

Obtaining high-quality single crystals is a critical step for structure determination. Slow evaporation is a commonly employed technique for growing crystals of N,N'-dialkyloxamides.

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture. For N,N'-dibutyloxamide, acetonitrile has been successfully used.[3]

-

Slow Evaporation: The solution is placed in a clean vial, loosely capped to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals of suitable size and quality for X-ray diffraction will form.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The resulting structural model is then refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2]

Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like an N,N'-dialkyloxamide.

Conclusion

This technical guide has provided a detailed overview of the crystal structures of N,N'-diethyloxamide and N,N'-dibutyloxamide, offering valuable insights into the solid-state behavior of N,N'-dialkyloxamides. The presented data and experimental protocols serve as a foundational resource for researchers in the fields of crystallography, drug design, and materials science. The elucidation of the crystal structure of this compound remains a key area for future research, which would provide a more complete understanding of the structure-property relationships within this class of compounds.

References

N,N'-Dimethyloxamide: A Comprehensive Technical Guide on its Role as a Hydrogen Bond Donor and Acceptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethyloxamide, a simple diamide derivative of oxalic acid, possesses a molecular architecture primed for participation in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This technical guide provides an in-depth analysis of the structural, spectroscopic, and potential biological significance of this compound's hydrogen bonding capabilities. While quantitative experimental data on its specific hydrogen bond parameters remain to be fully elucidated, this document synthesizes available information from analogous compounds and theoretical frameworks to offer a comprehensive understanding. Detailed experimental protocols for its synthesis and characterization are provided, alongside visualizations of its molecular interactions and potential roles in biological signaling. This guide serves as a foundational resource for researchers interested in leveraging the hydrogen bonding properties of this compound in materials science, medicinal chemistry, and drug development.

Molecular Structure and Hydrogen Bonding Potential

This compound features two secondary amide groups, each capable of acting as a hydrogen bond donor through the N-H proton and a hydrogen bond acceptor via the carbonyl oxygen atom. The presence of these functionalities in a compact and symmetrical molecule suggests a strong propensity for forming intermolecular hydrogen bonds, leading to ordered solid-state structures and specific interactions in solution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C4H8N2O2 | [1][2] |

| Molecular Weight | 116.12 g/mol | [1][2] |

| Melting Point | 214-217 °C | [1][2] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in chloroform, dichloromethane, methanol | [2] |

Crystallographic Analysis and Hydrogen Bonding Geometry

Table 2: Expected Hydrogen Bond Parameters for this compound (based on analogous compounds and theoretical considerations)

| Parameter | Description | Expected Value/Range |

| Donor Properties | ||

| N-H Bond Length | The covalent bond length between nitrogen and hydrogen. | ~1.0 Å |

| H···O Distance | The distance between the hydrogen atom of the N-H group and the oxygen atom of the acceptor. | 1.8 - 2.2 Å |

| N-H···O Angle | The angle formed by the N-H bond and the H···O hydrogen bond. | 150 - 180° |

| Acceptor Properties | ||

| C=O Bond Length | The covalent bond length of the carbonyl group. | ~1.23 Å |

| N···H Distance | The distance between the carbonyl oxygen and the hydrogen atom of the donor. | 1.8 - 2.2 Å |

| C=O···H Angle | The angle formed by the C=O bond and the O···H hydrogen bond. | 120 - 160° |

Spectroscopic Characterization of Hydrogen Bonding

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for probing the hydrogen bonding interactions of this compound.

NMR Spectroscopy

The chemical shift of the N-H proton is highly sensitive to its hydrogen-bonding environment. In a non-hydrogen bonding solvent, the N-H proton resonance is expected to appear at a lower chemical shift (higher field). In contrast, in a hydrogen-bond accepting solvent like dimethyl sulfoxide (DMSO), the N-H proton signal will shift downfield due to the formation of hydrogen bonds. The magnitude of this solvent-induced shift can be used as a qualitative measure of hydrogen bond donor strength.

Table 3: Representative ¹H NMR Chemical Shifts for this compound

| Solvent | N-H Proton (ppm) | CH₃ Protons (ppm) |

| CDCl₃ (non-H-bonding) | ~7.0-8.0 (broad) | ~2.8 (singlet) |

| DMSO-d₆ (H-bond acceptor) | > 8.0 (broad) | ~2.7 (singlet) |

FTIR Spectroscopy

The vibrational frequency of the N-H stretching mode in the infrared spectrum is another sensitive indicator of hydrogen bonding. In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), the N-H stretch appears as a sharp band at a higher frequency (typically 3400-3500 cm⁻¹). Upon hydrogen bond formation, this band broadens and shifts to a lower frequency (red-shift), with the magnitude of the shift correlating with the strength of the hydrogen bond. Similarly, the C=O stretching frequency can also be affected by hydrogen bonding to the carbonyl oxygen.

Table 4: Representative FTIR Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) (Non-H-bonded) | Frequency Range (cm⁻¹) (H-bonded) |

| N-H Stretch | 3400 - 3500 | 3200 - 3400 |

| C=O Stretch | 1660 - 1680 | 1640 - 1660 |

Quantitative Assessment of Hydrogen Bond Donor and Acceptor Strength

Abraham and Kamlet-Taft Parameters

The Abraham and Kamlet-Taft parameters are widely used scales to describe the hydrogen bonding capabilities of solutes and solvents.

-

α (or A): A measure of the hydrogen bond acidity (donor strength).

-

β (or B): A measure of the hydrogen bond basicity (acceptor strength).

For secondary amides, the α value is influenced by the electron-withdrawing nature of the adjacent carbonyl group, making the N-H proton moderately acidic. The β value is determined by the electron density on the carbonyl oxygen. It is anticipated that this compound would exhibit moderate α and β values.

Table 5: Estimated Abraham and Kamlet-Taft Parameters for this compound (Based on similar amides)

| Parameter | Description | Estimated Value |

| α | Hydrogen Bond Donor Strength | 0.3 - 0.5 |

| β | Hydrogen Bond Acceptor Strength | 0.6 - 0.8 |

| π* | Dipolarity/Polarizability | 0.8 - 1.0 |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the aminolysis of diethyl oxalate with methylamine.

Materials:

-

Diethyl oxalate

-

Methylamine (40% solution in water or as a gas)

-

Ethanol (or other suitable solvent)

Procedure:

-

Dissolve diethyl oxalate in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a stoichiometric excess (e.g., 2.2 equivalents) of methylamine solution to the stirred solution of diethyl oxalate. The reaction is exothermic and may require cooling.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours or gently reflux to ensure complete reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product, this compound, often precipitates from the reaction mixture as a white solid.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.

-

Dry the purified crystals under vacuum.

Characterization of Hydrogen Bonding by NMR Spectroscopy

Objective: To observe the effect of a hydrogen-bonding solvent on the ¹H NMR chemical shift of the N-H proton.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

Procedure:

-

Prepare two NMR samples of this compound at the same concentration (e.g., 10 mg/mL), one in CDCl₃ and the other in DMSO-d₆.

-

Acquire ¹H NMR spectra for both samples under identical experimental conditions (e.g., temperature, number of scans).

-

Compare the chemical shifts of the N-H proton resonance in both spectra.

-

The difference in chemical shift (Δδ = δ(DMSO-d₆) - δ(CDCl₃)) provides a qualitative measure of the hydrogen bond donor strength.

Potential Biological Significance and Applications

While specific biological activities of this compound are not extensively documented, the oxamide core is present in various biologically active molecules. The ability to form specific hydrogen bonds is crucial for the interaction of small molecules with biological targets such as enzymes and receptors.

Potential as Anti-inflammatory and Antifungal Agents

Some oxamide derivatives have shown promise as anti-inflammatory and antifungal agents.[1] The hydrogen bonding capabilities of the oxamide motif can facilitate binding to the active sites of enzymes involved in inflammatory pathways or fungal metabolism. Further screening of this compound for such activities is warranted.

Table 6: Potential Biological Activities of Oxamide Derivatives

| Activity | Potential Mechanism |

| Anti-inflammatory | Inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) through hydrogen bonding interactions in the active site. |

| Antifungal | Interference with fungal metabolic pathways by binding to essential enzymes. |

Conclusion and Future Directions

This compound is a molecule with significant potential for forming robust hydrogen-bonded networks. While its fundamental physicochemical and spectroscopic properties are established, a quantitative understanding of its hydrogen bond donor and acceptor capabilities is an area ripe for further investigation. The experimental protocols outlined in this guide provide a roadmap for researchers to synthesize and characterize this compound and its interactions. Future work should focus on:

-

Crystallographic analysis: Obtaining a high-resolution crystal structure of this compound to precisely determine its solid-state hydrogen bonding geometry.

-

Quantitative hydrogen bond parameter determination: Experimental measurement of Abraham and Kamlet-Taft parameters to provide a quantitative scale of its hydrogen bond donor and acceptor strengths.

-

Computational studies: In-depth theoretical calculations to model its hydrogen bonding interactions and predict its behavior in different environments.

-

Biological screening: Systematic evaluation of this compound for a range of biological activities, including anti-inflammatory, antifungal, and other therapeutic areas.

A deeper understanding of the hydrogen bonding characteristics of this compound will undoubtedly unlock its potential for applications in the design of novel materials, pharmaceuticals, and supramolecular assemblies.

References

The Supramolecular Chemistry of N,N'-Dimethyloxamide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Versatile Building Block in Supramolecular Chemistry and Medicinal Chemistry

N,N'-Dimethyloxamide, a simple yet elegant molecule, stands as a significant scaffold in the realm of supramolecular chemistry and drug design. Its inherent capacity for robust hydrogen bonding and coordination with metal ions makes it a versatile building block for the construction of intricate supramolecular architectures and a promising core for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, structural features, supramolecular assembly, and potential therapeutic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structural Data

This compound is a white crystalline solid with a melting point in the range of 214-217 °C.[1][2] It is soluble in solvents like chloroform, dichloromethane, and methanol.[1]

While a definitive, publicly available crystal structure for this compound could not be located in the Cambridge Structural Database (CSD) as of the latest search, extensive studies on its close analogue, N,N'-diethyloxamide, provide significant insights into its likely solid-state conformation and supramolecular interactions. It is anticipated that this compound adopts a planar conformation with the two amide groups in a trans configuration, facilitating the formation of extensive hydrogen-bonding networks.

Table 1: Key Physicochemical and Structural Parameters of this compound

| Parameter | Value | Reference |

| Chemical Formula | C₄H₈N₂O₂ | [3] |

| Molecular Weight | 116.12 g/mol | [3] |

| CAS Number | 615-35-0 | [3] |

| Melting Point | 214-217 °C | [1][2] |

| Appearance | White crystalline solid | [1] |

Synthesis of this compound

The synthesis of this compound can be readily achieved through several standard amidation procedures. The most common and efficient methods involve the reaction of a primary amine (methylamine) with either an oxalyl dihalide (e.g., oxalyl chloride) or a dialkyl oxalate (e.g., dimethyl oxalate or diethyl oxalate).

Experimental Protocol: Synthesis from Oxalyl Chloride and Methylamine

This method offers a high yield and straightforward purification.

Materials:

-

Oxalyl chloride

-

Methylamine (40% solution in water or as a gas)

-

Triethylamine

-

Dichloromethane (DCM)

-

Distilled water

-

Ethanol

Procedure:

-

To a stirred solution of methylamine (2.0 equivalents) and triethylamine (2.2 equivalents) in dichloromethane at 0 °C (ice bath), a solution of oxalyl chloride (1.0 equivalent) in dichloromethane is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The solvent is removed under reduced pressure.

-

The resulting solid is suspended in distilled water to dissolve the triethylamine hydrochloride salt and then filtered.

-

The crude this compound is washed with cold water and then recrystallized from ethanol to yield a pure white crystalline product.

Experimental Protocol: Synthesis from Dimethyl Oxalate and Methylamine

Materials:

-

Dimethyl oxalate

-

Methylamine (40% solution in water)

-

Methanol

Procedure:

-

Dimethyl oxalate (1.0 equivalent) is dissolved in methanol in a round-bottom flask.

-

An excess of aqueous methylamine solution (e.g., 2.5 equivalents) is added to the flask.

-

The reaction mixture is stirred at room temperature for 24 hours. The product will precipitate out of the solution as a white solid.

-

The precipitate is collected by filtration, washed with a small amount of cold methanol, and then dried under vacuum to yield this compound.

Supramolecular Assembly and Hydrogen Bonding

The supramolecular chemistry of this compound is dominated by the formation of strong and directional N-H···O hydrogen bonds. These interactions lead to the self-assembly of the molecules into well-defined one-dimensional chains or two-dimensional sheets.

The diagram below illustrates the fundamental hydrogen bonding motif anticipated for this compound, leading to the formation of a linear supramolecular chain.

Coordination Chemistry with Metal Ions

The carbonyl oxygen atoms of this compound act as excellent Lewis bases, enabling the molecule to function as a bidentate ligand in coordination complexes with a variety of metal ions. The formation of stable five-membered chelate rings is a key feature of its coordination behavior.

Experimental Protocol: Synthesis of a Generic this compound-Metal(II) Complex

This protocol outlines a general procedure for the synthesis of a metal complex, for example, with copper(II) chloride.

Materials:

-

This compound

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Methanol

-

Diethyl ether

Procedure:

-

A solution of this compound (2.0 equivalents) in hot methanol is prepared.

-

A solution of copper(II) chloride dihydrate (1.0 equivalent) in methanol is added dropwise to the hot ligand solution with stirring.

-

The reaction mixture is refluxed for 2 hours, during which a color change and/or precipitation may be observed.

-

The solution is allowed to cool to room temperature, and the resulting precipitate is collected by filtration.

-

If no precipitate forms upon cooling, the solvent volume can be reduced by rotary evaporation, followed by the addition of diethyl ether to induce precipitation.

-

The solid complex is washed with cold methanol and diethyl ether and dried under vacuum.

The coordination of this compound to a metal center can be depicted as follows:

Relevance in Drug Development and Signaling Pathways

While direct biological studies on this compound are limited in the public domain, the oxamide core is a recognized pharmacophore in medicinal chemistry. Various derivatives of oxamide have been investigated as potent inhibitors of several key enzymes, suggesting that this compound could serve as a valuable starting point for the design of new therapeutic agents.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

Oxamide derivatives have been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo biosynthesis of guanine nucleotides.[4][5] Inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, which is essential for DNA and RNA synthesis, and for various signaling processes. This makes IMPDH an attractive target for the development of anticancer, antiviral, and immunosuppressive drugs.[6][7][8]

The simplified signaling pathway illustrating the role of IMPDH is shown below.

Inhibition of Factor XIa in the Coagulation Cascade

More complex oxamide derivatives have also been explored as inhibitors of Factor XIa (FXIa), a serine protease that plays a key role in the intrinsic pathway of blood coagulation.[9][10] By inhibiting FXIa, these compounds can potentially prevent thrombosis with a lower risk of bleeding compared to traditional anticoagulants that target downstream factors in the common pathway.[5][11]

The following diagram illustrates the position of Factor XIa in the intrinsic coagulation pathway and its inhibition by oxamide derivatives.

Conclusion

This compound, while a simple molecule, possesses a rich supramolecular chemistry driven by its robust hydrogen bonding capabilities and its ability to act as a versatile ligand for metal coordination. While direct biological data on this compound is sparse, the demonstrated activity of more complex oxamide derivatives against key enzymatic targets such as IMPDH and Factor XIa highlights the potential of this chemical scaffold in drug discovery. The straightforward synthesis and predictable self-assembly of this compound make it an attractive starting point for the design and synthesis of new supramolecular materials and targeted therapeutics. Further investigation into the biological activity of this compound and its simple metal complexes is warranted to fully explore its potential in medicinal chemistry.

References

- 1. This compound | 615-35-0 [chemicalbook.com]

- 2. Synthesis, lipoxygenase inhibition activity and molecular docking of oxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. EP1127883A2 - Oxamides as IMPDH inhibitors - Google Patents [patents.google.com]

- 5. bjcardio.co.uk [bjcardio.co.uk]

- 6. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of the inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the discovery and development of factor XI/XIa inhibitors [ouci.dntb.gov.ua]

- 10. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of N,N'-Dimethyloxamide: A Technical Guide to its Application in Heterocyclic Synthesis

For Immediate Release

[City, State] – [Date] – N,N'-Dimethyloxamide is emerging as a valuable and versatile precursor in the synthesis of nitrogen-containing heterocyclic compounds, a class of molecules with profound significance in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the core applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this compound in the creation of novel heterocyclic entities.

Introduction to this compound in Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. The development of efficient and reliable synthetic routes to these molecules is a cornerstone of modern medicinal chemistry. This compound, a readily available and stable solid, presents itself as an attractive C2N2 building block for the construction of various heterocyclic rings. Its symmetrical structure and reactive amide functionalities provide a unique platform for cyclization reactions, leading to the formation of key heterocyclic systems. This guide will primarily focus on the well-documented synthesis of imidazoles via the Wallach synthesis and explore the potential of this compound in the synthesis of other heterocyclic frameworks.

Synthesis of Imidazoles via the Wallach Synthesis

The most prominent application of this compound in heterocyclic synthesis is the Wallach synthesis, a classical method for the preparation of 1-substituted imidazoles. This reaction proceeds through a two-step sequence involving the formation of a chloro-intermediate followed by a reduction to yield the imidazole ring.[1][2][3][4][5]

Reaction Pathway:

The general pathway for the Wallach synthesis using this compound is as follows:

Figure 1: General reaction pathway for the Wallach synthesis of N-methylimidazole.

In this process, this compound is first treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃), to generate a reactive chloro-intermediate.[1][2][3][4][5] This intermediate, often a derivative of 5-chloro-1-methylimidazole, is then subjected to reduction with a reagent like hydroiodic acid (HI) to afford the final N-methylimidazole product.[1][2][3][4][5]

Experimental Protocol: Wallach Synthesis of N-Methylimidazole

While specific, detailed experimental protocols for the Wallach synthesis starting directly from this compound are not abundantly available in recent literature, the following generalized procedure can be inferred from classical descriptions of the reaction.

Materials:

-

This compound

-

Phosphorus Pentachloride (PCl₅) or Phosphorus Oxychloride (POCl₃)

-

Hydroiodic Acid (HI)

-

Anhydrous solvent (e.g., chloroform, dichloroethane)

-

Neutralizing agent (e.g., sodium carbonate, sodium hydroxide)

-

Extraction solvent (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Chlorination: In a flame-dried reaction vessel under an inert atmosphere, a solution of this compound in an anhydrous solvent is prepared. To this solution, the chlorinating agent (PCl₅ or POCl₃) is added portion-wise at a controlled temperature (typically cooled in an ice bath to manage the exothermic reaction). The reaction mixture is then stirred at a specified temperature for a duration sufficient to ensure the formation of the chloro-intermediate. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up (Chlorination): Upon completion, the reaction mixture is carefully quenched, for instance, by pouring it onto crushed ice. The product is then extracted with an organic solvent. The organic layer is washed with a basic solution to neutralize any remaining acid, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent and the solvent is removed under reduced pressure to yield the crude chloro-intermediate.

-

Reduction: The crude chloro-intermediate is dissolved in a suitable solvent and treated with hydroiodic acid. The reaction mixture is heated to reflux for a specified period to effect the reduction.

-

Work-up (Reduction and Isolation): After cooling, the reaction mixture is neutralized with a base. The N-methylimidazole product is then extracted into an organic solvent. The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude product.

-

Purification: The crude N-methylimidazole can be purified by distillation or column chromatography to obtain the final product of high purity.

Table 1: Summary of Reagents and General Conditions for Wallach Synthesis

| Step | Reagent | General Conditions |

| Chlorination | Phosphorus Pentachloride (PCl₅) or Phosphorus Oxychloride (POCl₃) | Anhydrous conditions, controlled temperature (e.g., 0 °C to reflux), inert atmosphere. |

| Reduction | Hydroiodic Acid (HI) | Reflux temperature. |

| Work-up | Base (e.g., Na₂CO₃, NaOH), Organic Solvents | Standard aqueous work-up and extraction procedures. |

| Purification | - | Distillation or column chromatography. |

Potential for Synthesis of Other Heterocycles

While the synthesis of imidazoles is the primary application of this compound, its C2N2 backbone suggests its potential as a synthon for other heterocyclic systems. However, direct and well-established methods for the synthesis of other heterocycles like triazoles, pyrazines, or oxadiazoles from this compound are not extensively documented in the current literature.

1,2,4-Triazoles

The synthesis of 1,2,4-triazoles often involves the cyclization of compounds containing a hydrazine moiety. One plausible, though underexplored, route could involve the reaction of this compound with hydrazine or its derivatives. The conceptual pathway might proceed through the formation of an intermediate that could subsequently cyclize.

Figure 2: Hypothetical pathway for 1,2,4-triazole synthesis.

Further research is required to validate this synthetic strategy and to determine the optimal reaction conditions.

Pyrazines

Pyrazines are typically synthesized by the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. While this compound itself is not a 1,2-dicarbonyl compound in the traditional sense for this reaction, its structural motif could potentially be modified or it could react with suitable reagents to form a pyrazine or a related dione. For instance, intramolecular cyclization under specific conditions or reaction with a reducing agent might lead to a dihydropyrazine-2,3-dione derivative.

Figure 3: Conceptual route to pyrazine derivatives.

Oxadiazoles

The synthesis of 1,2,4-oxadiazoles often involves the cyclization of O-acyl amidoximes. It is conceivable that this compound could be chemically transformed into a precursor suitable for oxadiazole synthesis, although direct conversion methods are not reported.

Conclusion